molecular formula C22H18F5N3O4 B607248 Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)- CAS No. 1369489-71-3

Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-

Cat. No.: B607248
CAS No.: 1369489-71-3
M. Wt: 483.4 g/mol
InChI Key: MKLKAQMPKHNQPR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

E7046, also known as YWY620GU8I, PALUPIPRANT, ER-886046, Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-, or E-7046, is a highly selective, small-molecule antagonist of the E-type prostanoid receptor 4 (EP4) for prostaglandin E2 . The primary target of E7046 is the EP4 receptor, which is primarily expressed on myeloid cells, T lymphocytes, and tumor cells .

Mode of Action

E7046 interacts with its target, the EP4 receptor, by acting as an antagonist. This means it binds to the receptor and blocks its activation by prostaglandin E2, an immunosuppressive mediator of the tumor immune microenvironment . This interaction results in changes in genes downstream of EP4, leading to enhanced antitumoral immune responses .

Biochemical Pathways

The antagonism of the EP4 receptor by E7046 affects the prostaglandin E2 pathway, which is a major contributor to the enhancement of tumor survival pathways and the suppression of innate and adaptive antitumor immune responses . By blocking the EP4 receptor, E7046 disrupts these processes, leading to a decrease in myeloid cell-based immunosuppression and facilitating a cytolytic CD8+ T cell-dependent antitumor immunity .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, E7046 is administered orally once daily. It has an elimination half-life (t1/2) of 12 hours, and drug exposure increases dose-dependently from 125 to 500 mg . These properties impact the bioavailability of E7046, ensuring that it reaches its target in the body and exerts its effects.

Result of Action

The molecular and cellular effects of E7046’s action include changes in genes downstream of EP4 and enhanced antitumoral immune responses . It promotes antigen presentation to T cells and facilitates T-cell accumulation at the tumor site . In a preclinical model, there was a complete abrogation of the E7046-mediated antitumor effect in the absence of CD8+ T cells, highlighting the importance of these cells in E7046-modulated tumor immunity .

Action Environment

The action of E7046 is influenced by the tumor immune microenvironment, which is characterized by high levels of myeloid infiltrates . The presence of these cells, which express the EP4 receptor, provides the environment for E7046 to exert its effects. Furthermore, the effectiveness of E7046 can be influenced by other factors in the environment, such as the presence of other immune cells and the characteristics of the tumor itself .

Biochemical Analysis

Biochemical Properties

E7046 has shown potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 . The nature of these interactions involves the antagonism of EP4 signaling .

Cellular Effects

E7046 influences cell function by modulating the tumor immune microenvironment . It has been shown to reduce the growth or even reject established tumors in vivo in a manner dependent on both myeloid and CD8+ T cells . E7046 treatment has been associated with enhanced antitumoral immune responses .

Molecular Mechanism

E7046 exerts its effects at the molecular level by antagonizing EP4 signaling . This leads to changes in genes downstream of EP4 and concurrent enhanced antitumoral immune responses . The mechanism of action of E7046 involves specific and potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation .

Temporal Effects in Laboratory Settings

In a first-in-human phase 1 study, E7046 demonstrated manageable tolerability, immunomodulatory effects, and a best response of stable disease (≥18 weeks) in several heavily pretreated patients with advanced malignancies . E7046 had an elimination half-life (t 1/2) of 12 hours, and drug exposure increased dose-dependently from 125 to 500 mg .

Dosage Effects in Animal Models

In animal models, the effects of E7046 vary with different dosages . The compound was administered orally once-daily in sequential escalating dose cohorts (125, 250, 500, and 750 mg) with ≥6 patients per cohort . No dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached .

Metabolic Pathways

E7046 is involved in the arachidonic acid pathway, a metabolic pathway that leads to the production of prostaglandin E2 . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E7046 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of E7046 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

E7046 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E7046

E7046 is unique in its high selectivity and potency for the EP4 receptor. This selectivity allows for more targeted modulation of the tumor immune microenvironment, reducing off-target effects and enhancing therapeutic efficacy .

Properties

IUPAC Name

4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLKAQMPKHNQPR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369489-71-3
Record name ER-886046
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALUPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
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Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
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Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
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Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
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Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
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Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-

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